Tert-butyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate

Lipophilicity CNS Drug Design Medicinal Chemistry

Multi-step syntheses of CNS-penetrant kinase inhibitors demand laborious protecting-group manipulations and manual purification between coupling and hydrolysis steps. This N-Boc-4-(methoxycarbonylmethoxy)piperidine (CAS 179689-21-5) resolves that bottleneck with its orthogonal Boc/methyl ester protection strategy. • Enables sequential, automated amide coupling (post-Boc removal) and ester hydrolysis without intermediate manual purification - reducing CRO library cycle times by an estimated 50% compared to Cbz-protected alternatives. • Computed XLogP3 of 1.4, TPSA 65.1 Ų, and zero H-bond donors place it in the fragment-like space ideal for CNS-penetrant lead optimization. • Supplied with full analytical documentation (≥95% purity, NMR, HPLC) for direct use as a co-injection reference standard in PI3Kδ inhibitor process chemistry.

Molecular Formula C13H23NO5
Molecular Weight 273.329
CAS No. 179689-21-5
Cat. No. B598923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate
CAS179689-21-5
Molecular FormulaC13H23NO5
Molecular Weight273.329
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)OCC(=O)OC
InChIInChI=1S/C13H23NO5/c1-13(2,3)19-12(16)14-7-5-10(6-8-14)18-9-11(15)17-4/h10H,5-9H2,1-4H3
InChIKeyRMSFFUYFWWLAGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Tert-butyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate (CAS 179689-21-5) Is a Critical Building Block for N-Boc-Protected Piperidine-Alkoxyacetic Acid Derivatives


Tert-butyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate (CAS 179689-21-5) is a bifunctional piperidine-based synthetic intermediate, combining an N-Boc protecting group with a 4-(methoxycarbonylmethoxy) side chain [1]. This structural arrangement makes it a privileged scaffold for medicinal chemistry, particularly in the synthesis of phosphatidylinositol 3-kinase (PI3K) inhibitors, where the ether-linked acetic acid methyl ester moiety serves as a key vector for further diversification or as a prodrug handle [2]. With a computed XLogP3 of 1.4, zero hydrogen bond donors, and a topological polar surface area of 65.1 Ų, it occupies a well-defined physicochemical space suited for fragment-based lead optimization and CNS-permeable target programs [1].

Intermediate type Bifunctional N-Boc-piperidine methyl ester scaffold
Protection strategy Orthogonal Boc (acid-labile) and methyl ester (base-labile) groups enable sequential deprotection
Physicochemical profile Low computed lipophilicity supports CNS drug design and fragment-based lead optimization

Why In-Class N-Protected-4-oxyacetate Piperidines Cannot Be Assumed Interchangeable with CAS 179689-21-5


Substituting the N-Boc group with a Cbz (benzyloxycarbonyl) or the methyl ester with an ethyl ester alters the molecule's lipophilicity, stability, and deprotection orthogonality, introducing quantifiable risks in both synthetic route design and downstream biological activity [1][2]. The precise combination of an acid-labile Boc group and a base-hydrolyzable methyl ester enables a chemo-selective deprotection sequence that is incompatible with alternative protection strategies, making direct substitution without re-validation a critical source of failure in multi-step syntheses [2].

This compound N-Boc / methyl ester combination allows chemo-selective deprotection: acid removes Boc while ester remains stable, then base hydrolyzes ester after N-functionalization.
Analog (e.g., Cbz or ethyl ester) N-Cbz requires hydrogenolysis, which may reduce functional group tolerance; ethyl ester may alter lipophilicity and hydrolysis kinetics, disrupting established routes.
Direct substitution without re-validation may cause deprotection failure or impurity formation in multi-step syntheses.

Quantitative Selection Evidence for CAS 179689-21-5 Versus Its Closest Chemical Analogs


Lipophilicity-Driven Differentiation: XLogP3 Comparison with the Cbz-Protected Analog

The compound's computed lipophilicity (XLogP3 = 1.4) is substantially lower than that of its direct Cbz-protected analog, Benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate (CAS 933477-82-8), which is predicted to have a higher logP due to the additional benzyl group [1]. This difference is critical for CNS drug discovery programs where lower lipophilicity correlates with reduced non-specific tissue binding and improved metabolic stability.

XLogP3 vs Cbz analog
Class-level
ΔXLogP3 ≥ 0.6 lower
Supports lower lipophilicity for CNS design
Computed via PubChem algorithm; experimental logP may vary
Lipophilicity CNS Drug Design Medicinal Chemistry

N-Protecting Group Orthogonality: Acid-Labile Boc vs. Hydrogenolytic Cbz in Solid-Phase and Flow Chemistry Workflows

The N-Boc group on the target compound is cleaved under acidic conditions (e.g., TFA or HCl), whereas the N-Cbz analog requires hydrogenolysis (H₂, Pd/C). This orthogonality allows for the selective deprotection of the piperidine nitrogen in the presence of base-sensitive esters like the 4-(methoxycarbonylmethoxy) group [1]. The rate of Boc cleavage is quantifiably faster: complete deprotection is achieved within 1–4 hours at room temperature with 25–50% TFA in DCM, while Cbz hydrogenolysis requires specialized equipment, longer reaction times, and catalyst removal steps, impacting throughput and cost in parallel synthesis [2].

Deprotection orthogonality
Class-level
Boc: 25–50% TFA/DCM, 1–4 h
Cbz: H₂, Pd/C, 4–24 h
Enables automated parallel synthesis workflows
Greene's Protective Groups; class-level kinetics
Synthetic Methodology Protecting Group Strategy Flow Chemistry

Documented Intermediacy in Clinically Relevant PI3Kδ Inhibitor Synthesis (Patent WO2007095588A1)

The compound is explicitly disclosed as a key synthetic intermediate in the preparation of selective PI3K inhibitors in patent WO2007095588A1 [1]. The patent describes the alkylation of the piperidine 4-hydroxyl group with methyl bromoacetate to install the 2-methoxy-2-oxoethoxy side chain, a transformation that is not feasible with the free amine (unprotected piperidine) without risking N-alkylation byproducts. This establishes the N-Boc-4-hydroxy- to N-Boc-4-(methoxycarbonylmethoxy) route as a validated commercial pathway.

PI3K inhibitor patent
Reported
Explicit intermediate in WO2007095588A1
Documented utility in PI3Kδ inhibitor synthesis
PI3K Inhibitors Oncology Chemical Process Development

Purity and Quality Control: Vendor-Reported Batch Analysis Data as a Procurement Differentiator

Reputable vendors such as Bidepharm provide batch-specific QC documentation for this compound (CAS 179689-21-5), reporting a standard purity of ≥95% by HPLC and including NMR, HPLC, and GC spectra as part of routine batch release . This level of transparency in analytical data is not uniformly available for all in-class analogs, providing a tangible procurement advantage in terms of material traceability and regulatory compliance for GLP/GMP-enabling studies.

Batch QC data
Data to verify
≥95% purity; NMR/HPLC/GC reports
May reduce internal QC burden for downstream use
Verify batch-specific COA from supplier
Chemical Procurement Quality Control NMR/HPLC Assay

Optimal Deployment Scenarios for Tert-butyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate (179689-21-5) in Drug Discovery and Chemical Development


Scaffold for CNS-Optimized Fragment Libraries Targeting PI3K/AKT/mTOR Pathway

Leveraging its low computed XLogP3 of 1.4 and validated use in PI3K inhibitor patents [1][2], this building block is ideally suited for parallel synthesis of fragment-sized molecules intended to cross the blood-brain barrier. Its physicochemical profile reduces the need for downstream property optimization, accelerating hit-to-lead timelines in neuro-oncology programs.

Chemo-Selective Diversification on Automated Synthesis Platforms

The orthogonal Boc/methyl ester protection strategy enables sequential, automated amide coupling (post-Boc removal) and ester hydrolysis in a single platform without intermediate manual purification. This directly reduces cycle times in CRO library production by an estimated 50% compared to Cbz-protected alternatives requiring hydrogenation hardware [1].

Reference Standard for Process Chemistry Route-Scouting for Oral PI3Kδ Inhibitors

Given its explicit use in the PI3K inhibitor patent WO2007095588A1 [2], the compound serves as a chemical reference standard for process chemists developing scalable routes to proprietary PI3Kδ inhibitors. Purchasing the compound with full analytical documentation (≥95% purity, NMR, HPLC) allows direct use as a co-injection standard for in-process control, bypassing the need for external reference synthesis.

Prodrug Strategy Exploration via Ester Hydrolysis

The methyl ester moiety at the 4-position side chain can be selectively hydrolyzed under mild basic conditions to reveal the corresponding carboxylic acid, a recognized strategy for generating water-soluble prodrug forms. The target compound thus functions as a protected precursor for a library of 4-(carboxymethoxy)piperidine derivatives, with the Boc group remaining intact for subsequent N-functionalization [1].

Application
Selection Property
Validation Focus
CNS-focused fragment library design
Low computed lipophilicity, CNS MPO-compatible profile
Brain penetration models, PAMPA-BBB or in vivo PK
Automated parallel synthesis platforms
Orthogonal Boc/methyl ester deprotection sequence
Liquid-handling compatibility, cycle-time metrics
Process chemistry route scouting
Documented patent utility as PI3Kδ inhibitor intermediate
Co-injection HPLC purity, scalable alkylation step
Prodrug carboxylic acid exploration
Selective methyl ester hydrolysis while Boc remains intact
Esterase stability, aqueous solubility of resulting acid
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